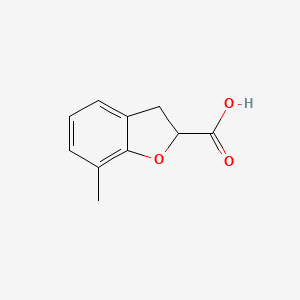

7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Descripción general

Descripción

“7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .

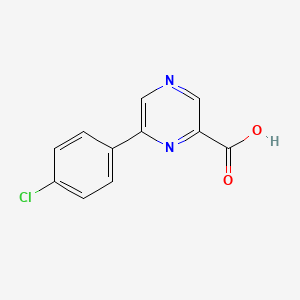

Molecular Structure Analysis

The molecular formula of “7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is C10H10O3 . The structure includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

Physical And Chemical Properties Analysis

The average mass of “7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is 178.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Novel Compound Synthesis: A study detailed the synthesis of novel derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, emphasizing their optical properties through X-ray crystal structure analysis. The research found variations in absorption and fluorescence spectra based on substituent changes, indicating the potential for diverse applications in molecular design and optical materials (Zhen-Ju Jiang et al., 2012).

- Orthogonal Synthesis Discovery: Another investigation used artificial intelligence to explore synthetic routes, leading to the discovery of a one-pot synthesis of benzofuran and bicyclo[3.3.1]nonane scaffolds. This approach underlines the role of computational tools in enhancing synthetic efficiency and uncovering new catalytic reactions (T. Takabatake et al., 2020).

Biological Potential and Applications

- Antitumor Activity: Research into dihydrobenzofuran lignans and related compounds showcased their potential as antitumor agents. These studies highlight the compounds' ability to inhibit tubulin polymerization, with specific derivatives showing promising activity against leukemia and breast cancer cell lines. Such findings indicate the therapeutic potential of benzofuran derivatives in cancer treatment (L. Pieters et al., 1999).

- Enzyme Inhibition: Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been evaluated for their anticholinesterase action, indicating potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research suggests the utility of these compounds in treating diseases associated with enzyme dysregulation, such as Alzheimer's disease (Weiming Luo et al., 2005).

Safety And Hazards

Direcciones Futuras

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For instance, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Propiedades

IUPAC Name |

7-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-4,8H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWLSAKWLMBISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid | |

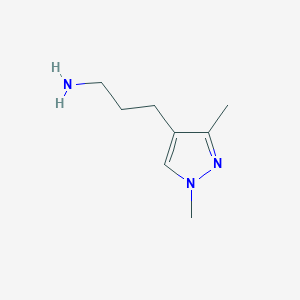

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)